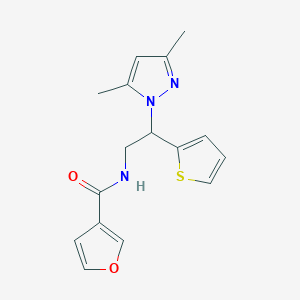

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide

Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a thiophene ring at the ethyl side chain, and a furan-3-carboxamide moiety. Its synthesis likely involves coupling reactions between activated furan-3-carboxylic acid derivatives and the amine-containing intermediate, analogous to methods described for related carboxamides .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-11-8-12(2)19(18-11)14(15-4-3-7-22-15)9-17-16(20)13-5-6-21-10-13/h3-8,10,14H,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNADIQQHROCUQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=COC=C2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with several functional groups:

- Pyrazole Ring : Known for its diverse biological properties.

- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

- Furan Carboxamide : Enhances solubility and bioavailability.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or proliferation.

- Receptor Modulation : Potential interactions with receptors can lead to altered signaling pathways, impacting cellular responses.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 2.50 to 20 µg/mL for different strains, indicating robust antimicrobial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.00 |

| Escherichia coli | 10.00 |

| Pseudomonas aeruginosa | 15.00 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could stabilize human red blood cell membranes, suggesting a protective effect against hemolysis induced by inflammatory agents.

| Assay Type | Result (%) |

|---|---|

| HRBC Membrane Stabilization | 86.70 |

Antioxidant Activity

Antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) revealed that the compound exhibits significant free radical scavenging activity, with percentages ranging from 84.16% to 90.52% across different concentrations tested.

Case Studies and Research Findings

- Study on Tuberculosis : A series of derivatives related to this compound were synthesized and tested against Mycobacterium tuberculosis. Some exhibited IC50 values as low as 1.35 μM, suggesting that modifications to the pyrazole structure may enhance anti-tubercular activity .

- Cytotoxicity Testing : In cytotoxicity assays conducted on HEK-293 cells, the compound showed low toxicity, with IC50 values exceeding 100 μM, indicating a favorable safety profile for further development .

- In Silico Studies : Molecular docking studies suggested that the compound binds effectively to target proteins involved in pathogenicity, reinforcing its potential as a lead compound for drug development .

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound shares structural motifs with several classes of bioactive molecules:

Key Observations :

- Pyrazole vs. Thiadiazole/Quinolone: The 3,5-dimethylpyrazole in the target compound may enhance metabolic stability compared to thiadiazole derivatives , but it lacks the DNA-binding affinity of quinolones .

- Thiophene vs. Pyridine : Thiophene’s electron-rich aromatic system may improve π-π interactions in biological targets compared to pyridine .

- Furan-3-carboxamide vs. Nitro Groups : The furan moiety likely contributes to solubility and moderate electrophilicity, whereas nitro groups (e.g., in compound 21) confer redox activity but increase toxicity risks .

Physicochemical Properties

Insights :

- The target compound’s higher predicted LogP (vs.

- The absence of nitro or polar substituents (e.g., carbamoyl) may reduce its reactivity compared to compound 21 .

Q & A

Q. What are the key synthetic steps for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide?

The synthesis involves multi-step organic reactions:

- Step 1 : Preparation of 3,5-dimethyl-1H-pyrazole via reaction of acetylacetone with hydrazine hydrate under acidic conditions.

- Step 2 : Synthesis of 2-(thiophen-2-yl)ethylamine by reacting thiophene-2-carboxaldehyde with ethylamine and a reducing agent.

- Step 3 : Coupling of intermediates with furan-3-carboxamide derivatives under basic conditions to form the final compound .

- Optimization : Adjust reaction time, solvent (e.g., acetonitrile or DMF), and stoichiometry to improve yield (typically 60-75%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

| Technique | Purpose | Example Conditions |

|---|---|---|

| NMR Spectroscopy | Confirm molecular structure and purity | DMSO-d6 solvent, 400 MHz |

| HPLC | Assess purity (>95%) | Reverse-phase C18 column, acetonitrile/water mobile phase |

| TLC | Monitor reaction progress | Silica gel plates, UV visualization |

| Mass Spectrometry | Verify molecular weight | ESI or MALDI-TOF |

Q. What initial biological screening approaches are recommended?

- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorometric/colorimetric substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) .

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction to improve yield and purity?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalysis : Introduce coupling agents like EDCI or HOBt to enhance amide bond formation .

- Temperature Control : Maintain reflux conditions (80-100°C) for 1-3 hours to minimize side products .

- Workflow : Monitor via TLC and isolate via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How to address discrepancies in biological activity data across studies?

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .

- Compound Stability : Pre-test stability in assay buffers (pH 7.4, 37°C) to rule out degradation .

- Dose-Response Curves : Use at least 6 concentration points to ensure accurate IC50 determination .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., kinases) .

- Pharmacophore Modeling : Identify critical functional groups (e.g., pyrazole, furan) for activity .

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and toxicity .

Q. How to design stability studies under varying pH and temperature conditions?

- pH Stability : Incubate compound in buffers (pH 2-9) at 37°C for 24-72 hours, analyze via HPLC .

- Thermal Stability : Heat samples to 40-60°C, monitor degradation products using LC-MS .

- Light Sensitivity : Expose to UV-Vis light (300-800 nm) and assess photodegradation .

Q. What strategies resolve spectral data contradictions in structural elucidation?

- 2D NMR : Use COSY and HSQC to resolve overlapping signals in complex regions (e.g., pyrazole-thiophene) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments .

- X-ray Crystallography : Obtain single crystals for unambiguous structural confirmation .

Q. How to explore structure-activity relationships (SAR) for this compound?

Q. What in vitro models are suitable for evaluating therapeutic potential?

- Cancer : MTT assays on HeLa or MCF-7 cells to assess antiproliferative effects .

- Inflammation : LPS-induced cytokine release in RAW 264.7 macrophages .

- Neurodegeneration : Amyloid-beta aggregation inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.